P,P-Diphenylphosphinic hydrazide
Overview
Description
P,P-Diphenylphosphinic hydrazide: is a chemical compound with the molecular formula C₁₂H₁₃N₂OP It is known for its unique structure, which includes a phosphinic hydrazide group bonded to two phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: P,P-Diphenylphosphinic hydrazide can be synthesized through several methods. One common method involves the reaction of phosphine oxide with trimethylchlorosilane in the presence of a tertiary amine, followed by the reaction with chloroformic acid ester and then hydrazine hydrate . Another method includes the reaction of diphenylphosphinylformic acid hydrazide with organic isothiocyanates .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis typically involves standard organic synthesis techniques and reagents that are scalable for industrial applications.
Chemical Reactions Analysis
Types of Reactions: P,P-Diphenylphosphinic hydrazide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form diphenylphosphinic acid.
Reduction: It can be reduced under specific conditions to yield different hydrazide derivatives.
Substitution: It reacts with isothiocyanates to form thiosemicarbazide derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and other peroxides.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Organic isothiocyanates are used for substitution reactions.
Major Products:
Oxidation: Diphenylphosphinic acid.
Reduction: Various hydrazide derivatives.
Substitution: Thiosemicarbazide derivatives.
Scientific Research Applications
P,P-Diphenylphosphinic hydrazide has several applications in scientific research:
Mechanism of Action
The mechanism of action of P,P-Diphenylphosphinic hydrazide involves its reactivity with various organic and inorganic compounds. For example, in the presence of organic bases, it reacts with phenyl isocyanate to form semicarbazide derivatives through a general base catalysis mechanism . The catalytic activity of the bases correlates with spectroscopic and thermodynamic parameters .
Comparison with Similar Compounds
- Diphenylphosphorylhydrazine
- Diphenylphosphinoyl hydrazide
- Diphenylphosphinic acid hydrazide
Uniqueness: Its structure allows for diverse chemical transformations, making it a valuable compound in both research and industrial contexts .
Properties
IUPAC Name |
diphenylphosphorylhydrazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N2OP/c13-14-16(15,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H,13H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRACHDIQCDJEIP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N2OP | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20329265 | |
Record name | P,P-Diphenylphosphinic hydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20329265 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6779-66-4 | |
Record name | NSC107834 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=107834 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | P,P-Diphenylphosphinic hydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20329265 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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